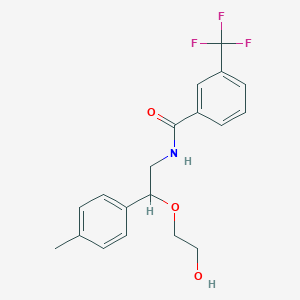

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide, also known as JQ1, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery. JQ1 has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.

Applications De Recherche Scientifique

Stearoyl-CoA Desaturase-1 Inhibition

One notable application of related benzamide derivatives is in the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity against SCD-1 in both murine and human assays. This compound led to a significant reduction in the plasma desaturation index in mice, indicating its potential for therapeutic applications in conditions related to fatty acid metabolism disorders (Uto et al., 2009).

Supramolecular Packing Motifs

The structural motifs of benzamide derivatives have been explored for their potential in supramolecular chemistry. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies a novel organizational motif, combining π-stacking and triple helical networks of hydrogen bonds. This unique arrangement suggests a new mode of organization that could be applicable to columnar liquid crystals and other materials requiring structured molecular assembly (Lightfoot et al., 1999).

Metal-Organic Frameworks and Magnetism

The coordination of similar benzamide-based ligands with metal ions has been used to create metalloligands, which, in combination with lanthanide salts, form tetranuclear complexes. These complexes exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior. This highlights the potential of benzamide derivatives in the development of new magnetic materials, which could have applications in data storage and quantum computing (Costes et al., 2010).

Polymer Chemistry

Benzamide derivatives have been utilized in polymer chemistry, particularly in the synthesis of hyperbranched aliphatic polyethers through cationic ring-opening polymerization. These polymers, characterized by their branched architecture, have applications in drug delivery, as multifunctional initiators, and in the creation of materials with specific mechanical and thermal properties (Magnusson et al., 1999).

Photolithography and Material Science

In material science, benzamide derivatives have been explored for their photolithographic properties. For instance, poly(benzoxazole) precursors based on specific benzamide compounds have shown potential in the creation of photoresists for fine patterning, indicating their applicability in microfabrication and nanotechnology (Ebara et al., 2003).

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBLGQBBAQTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)

![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)

![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)